

Application Note: In Vivo Imaging of Zebrafish Using CalFluor 580 Azide

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Compound of Interest

Compound Name: CalFluor 580 Azide

Cat. No.: B12377545

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Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo imaging in zebrafish embryos and larvae is a powerful tool for studying developmental biology, disease modeling, and drug discovery. The optical transparency of zebrafish provides a unique window into dynamic biological processes in a living vertebrate. Bioorthogonal click chemistry, coupled with metabolic labeling, has emerged as a robust method for fluorescently tagging specific biomolecules in vivo. **CalFluor 580 Azide** is a fluorogenic probe that is ideal for these applications. It is virtually non-fluorescent until it reacts with an alkyne-tagged biomolecule, leading to a significant increase in fluorescence. This "turn-on" mechanism enables no-wash imaging with a high signal-to-background ratio, which is particularly advantageous for live imaging studies.^{[1][2]} This application note provides a detailed protocol for the in vivo imaging of metabolically labeled biomolecules in zebrafish using **CalFluor 580 Azide**.

Principle of CalFluor 580 Azide in Zebrafish Imaging

The methodology involves a two-step process. First, a metabolic precursor containing an alkyne group is introduced into the zebrafish embryo. This precursor is processed by the organism's own metabolic pathways and incorporated into the target biomolecule (e.g., proteins, glycans, or nucleic acids). Second, the alkyne-labeled zebrafish is treated with **CalFluor 580 Azide**. A copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction, covalently attaches the fluorophore

to the alkyne-tagged biomolecule. The fluorogenic nature of **CalFluor 580 Azide** results in a dramatic increase in fluorescence upon reaction, allowing for sensitive and specific detection of the labeled molecule without the need for washing out excess probe.^{[1][2]}

Quantitative Data

The following table summarizes the key properties of **CalFluor 580 Azide**, highlighting its suitability for in vivo imaging.

| Property | Value | Reference |
|--|--|-----------|
| Excitation Maximum (post-click) | 591 nm | [3] |
| Emission Maximum (post-click) | 609 nm | |
| Fluorescence Enhancement (upon reaction) | 189-fold | |
| Molecular Weight | 878.1 g/mol | |
| Solubility | Water, DMSO | |
| Spectrally Similar Dyes | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red | |

Experimental Protocols

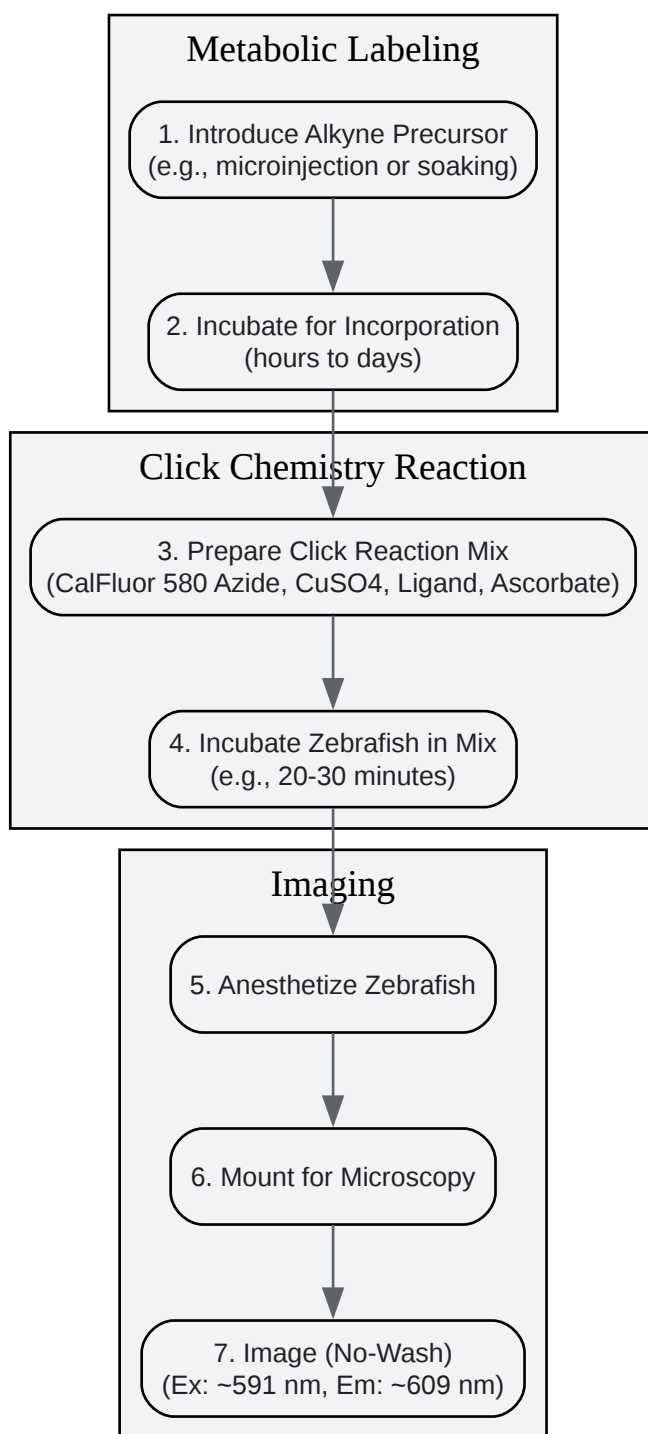
This section provides a general protocol for labeling and imaging newly synthesized proteins in zebrafish larvae using an alkyne-containing metabolic precursor followed by reaction with **CalFluor 580 Azide**. This protocol can be adapted for other alkyne-labeled biomolecules.

Materials

- Zebrafish embryos/larvae
- Embryo medium (E3)
- Alkyne-containing metabolic precursor (e.g., L-azidohomoalanine [AHA] for protein synthesis, or an alkyne-modified sugar for glycan labeling)

- **CalFluor 580 Azide**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Tricaine (MS-222) for anesthesia
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
- Confocal microscope with appropriate laser lines and filters

Experimental Workflow Diagram



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Experimental workflow for in vivo imaging.

Step-by-Step Protocol

1. Metabolic Labeling of Zebrafish

- For Protein Labeling (using AHA):
 - Prepare a stock solution of L-azidohomoalanine (AHA).
 - Expose zebrafish larvae to AHA in embryo medium at a final concentration of 0.5-2 mM for a desired period (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically.
- For Glycan Labeling (using an alkyne-modified sugar):
 - Microinject the alkyne-modified sugar into one-cell stage embryos or incubate embryos/larvae in a solution containing the sugar. The concentration and delivery method will depend on the specific sugar analog used.

2. Click Chemistry Reaction with **CalFluor 580 Azide**

- Prepare the following stock solutions:
 - **CalFluor 580 Azide**: 1 mM in DMSO
 - CuSO₄: 50 mM in water
 - THPTA (or other ligand): 250 mM in water
 - Sodium Ascorbate: 1 M in water (prepare fresh)
- Prepare the "Click" reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order to embryo medium:
 - 2 µL of 50 mM CuSO₄ (final concentration: 100 µM)
 - 2 µL of 250 mM THPTA (final concentration: 500 µM)
 - 1 µL of 1 mM **CalFluor 580 Azide** (final concentration: 1 µM)
 - Mix well.

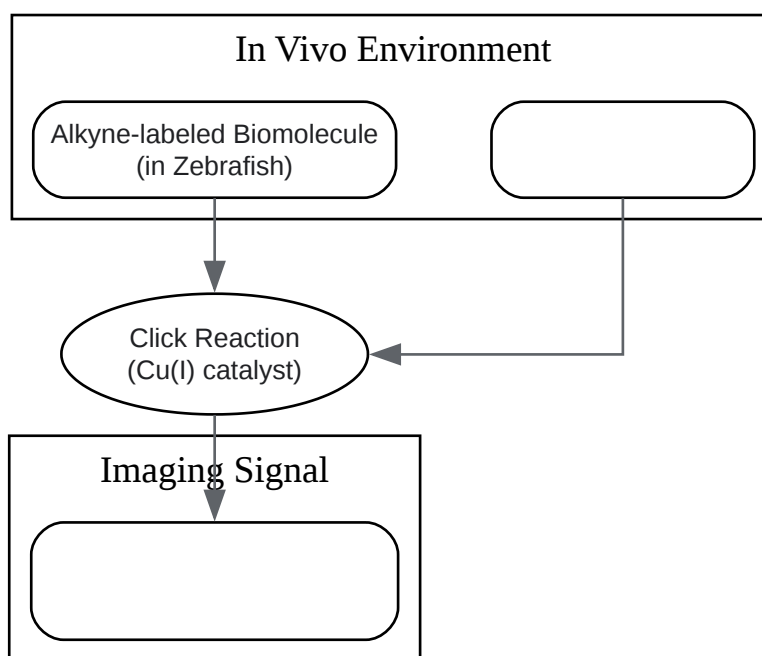
- 10 μ L of 1 M sodium ascorbate (final concentration: 10 mM)
- Transfer the metabolically labeled zebrafish larvae to the "Click" reaction cocktail.
- Incubate for 20-30 minutes at room temperature, protected from light.

3. Imaging

- Anesthetize the larvae using Tricaine (MS-222) in embryo medium.
- Mount the larvae on a glass-bottom dish or slide suitable for microscopy.
- Image the larvae directly without any washing steps.
- Use a confocal microscope with an excitation source near 591 nm (e.g., a 561 nm or 594 nm laser line) and an emission filter centered around 609 nm.
- Optimize laser power and detector gain using a control group of zebrafish that were not exposed to the alkyne precursor to minimize any potential autofluorescence.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the principle of fluorogenic "turn-on" imaging with **CalFluor 580 Azide**.



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Fluorogenic activation of **CalFluor 580 Azide**.

Summary

CalFluor 580 Azide is a powerful tool for in vivo imaging in zebrafish. Its fluorogenic properties and high fluorescence enhancement upon reaction enable no-wash imaging, simplifying experimental workflows and improving signal-to-noise ratios. This application note provides a comprehensive guide for researchers to utilize **CalFluor 580 Azide** for the sensitive and specific visualization of a wide range of biomolecules in living zebrafish, thereby facilitating a deeper understanding of complex biological processes.

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References

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